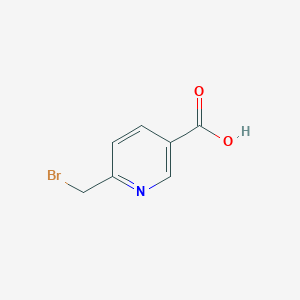

6-(Bromomethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQLGKBALHPSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272834 | |

| Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221323-59-7 | |

| Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221323-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Bromomethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 6-(Bromomethyl)nicotinic Acid: Synthesis, Properties, and Applications

This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. As a derivative of nicotinic acid (Vitamin B3), its structure incorporates two key reactive sites: a carboxylic acid on the pyridine ring and a highly reactive bromomethyl group. This unique combination makes it a valuable intermediate for introducing the pyridine-3-carboxylic acid moiety into more complex molecules. The bromomethyl group, being a benzylic-type halide, is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its synthesis, elucidates its chemical properties and reactivity, and explores its applications as a strategic building block in modern chemical research.

Core Synthesis Strategies: From Precursor to Final Product

The most logical and widely practiced approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The core strategy hinges on two key transformations: the formation of the 6-methylnicotinic acid backbone and the subsequent selective bromination of the methyl group.

Step 1: Synthesis of the Precursor, 6-Methylnicotinic Acid

The primary precursor, 6-methylnicotinic acid, is not as commonly available as nicotinic acid itself and is typically synthesized via the oxidation of 2-methyl-5-ethylpyridine. This selective oxidation targets the ethyl group while leaving the methyl group intact.

-

Reaction Rationale: The oxidation of alkyl side chains on aromatic rings is a classic transformation. In this case, the ethyl group is more susceptible to oxidation than the methyl group under controlled conditions. Strong oxidizing agents like nitric acid or potassium permanganate are often employed.[1][2][3] The reaction with nitric acid under elevated temperatures and pressure is a robust method described in patent literature for producing high yields of 6-methylnicotinic acid.[3]

Step 2: Protection of the Carboxylic Acid (Optional but Recommended)

Direct bromination of 6-methylnicotinic acid can be challenging due to the harsh conditions of radical reactions, which can be incompatible with the free carboxylic acid. Therefore, it is often advantageous to protect the acid functionality as an ester (e.g., methyl or ethyl ester). This enhances solubility in organic solvents typically used for bromination and prevents undesirable side reactions.[4][5]

-

Esterification: Standard esterification methods, such as refluxing in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄), are effective.

Step 3: Benzylic Bromination - The Key Transformation

The conversion of the 6-methyl group to a 6-(bromomethyl) group is achieved via a free radical halogenation reaction. The position is analogous to a benzylic position, making it particularly reactive towards radical abstraction due to the resonance stabilization of the resulting radical intermediate.[6]

-

Reagent of Choice: N-Bromosuccinimide (NBS): While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent for this transformation.[7][8] The primary advantage of NBS is its ability to provide a low, constant concentration of bromine radicals (Br•) and elemental bromine (Br₂) throughout the reaction.[6][9] This controlled delivery minimizes side reactions, such as electrophilic aromatic substitution on the pyridine ring or the formation of dibrominated products, which are more likely with a high concentration of Br₂.[7]

-

Mechanism (Wohl-Ziegler Reaction): The reaction, known as the Wohl-Ziegler bromination, proceeds through a radical chain mechanism.[8][10] It requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or initiation by UV light. The process involves three stages:

-

Initiation: The initiator decomposes upon heating or irradiation to form radicals, which then react with trace amounts of HBr to generate bromine radicals.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyridinylmethyl radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired bromomethyl product and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine with each other.

-

Step 4: Deprotection to Yield this compound

If an ester protecting group was used, the final step is its removal to unveil the carboxylic acid. This is typically accomplished through acid- or base-catalyzed hydrolysis.

Visualizing the Synthesis Pathway

The overall synthetic route is a logical progression from a simple substituted pyridine to the target bifunctional molecule.

Caption: Overall synthetic route to this compound.

Mechanism Spotlight: NBS Radical Bromination

The core of the synthesis lies in the selective free-radical bromination of the methyl group.

Caption: Simplified mechanism of Wohl-Ziegler radical bromination.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below. While extensive experimental data is not widely published, these values are based on supplier information and computational predictions.

| Property | Value | Reference(s) |

| CAS Number | 221323-59-7 | [11] |

| Molecular Formula | C₇H₆BrNO₂ | [11] |

| Molecular Weight | 216.03 g/mol | [11] |

| Appearance | Solid | |

| InChI Key | ISQLGKBALHPSQC-UHFFFAOYSA-N | |

| Predicted XlogP | 1.3 | [12] |

| Storage | Store in a cool, dry, inert atmosphere (2-8°C recommended) | [4] |

Expected Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the two protons of the bromomethyl (-CH₂Br) group (typically around 4.5-4.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be absent if run in D₂O. The aromatic signals will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring analogue.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three distinct aromatic CH carbons, two quaternary aromatic carbons, the bromomethyl carbon (typically 25-35 ppm), and the carbonyl carbon of the carboxylic acid (typically >165 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with roughly equal intensity, which is the hallmark of a compound containing one bromine atom.

Reactivity and Applications in Modern Synthesis

The synthetic utility of this compound stems from its dual reactivity, making it a versatile building block.

Key Reactions:

-

Nucleophilic Substitution: The bromomethyl group is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward attachment of the nicotinic acid scaffold to other molecules.

-

Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides, acid chlorides, and other derivatives using standard methodologies. This is crucial for peptide synthesis or for creating prodrugs.

Primary Applications:

-

Medicinal Chemistry: Nicotinic acid and its derivatives are known to have various biological activities, including lipid-lowering effects.[13][14] this compound serves as a key intermediate for synthesizing novel nicotinic acid analogues for drug discovery programs.[15] These derivatives have been investigated for potential anti-inflammatory, anticancer, and antioxidant activities.[16][17]

-

Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. This building block can be used to synthesize new active ingredients in the agricultural sector.[13]

-

Materials Science: The ability to be readily incorporated into larger structures makes it a candidate for creating functional polymers or for modifying the surfaces of materials to alter their chemical and physical properties.[13]

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles and patent literature. Safety Note: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Methylnicotinic Acid from 2-Methyl-5-ethylpyridine[1][2][3]

-

Setup: In a pressure-rated reaction vessel, cautiously add concentrated sulfuric acid. Cool the vessel in an ice bath.

-

Addition of Reactant: Slowly add 2-methyl-5-ethylpyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

-

Reaction: Seal the vessel and heat the mixture to 160-200°C.

-

Oxidation: Carefully add 65% nitric acid dropwise over several hours, maintaining the reaction temperature. Water and diluted nitric acid will distill off during this process.

-

Work-up: After the addition is complete, continue heating for a short period before cooling the reaction mixture.

-

Isolation: The product, 6-methylnicotinic acid, can be isolated by adjusting the pH of the cooled reaction mixture to precipitate the acid, followed by filtration, washing, and drying. Copper salt precipitation can also be used for purification.[3]

Protocol 2: Synthesis of Methyl 6-(bromomethyl)nicotinate via Wohl-Ziegler Bromination[8][10]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 6-methylnicotinate (synthesized via standard Fischer esterification of the product from Protocol 1).

-

Solvent and Reagents: Dissolve the starting material in a dry, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile, ~0.1 equivalents).

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent). The reaction can also be initiated or accelerated by irradiation with a UV lamp.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which floats.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound

-

Setup: Dissolve the methyl 6-(bromomethyl)nicotinate from Protocol 2 in a suitable solvent mixture, such as THF/water.

-

Hydrolysis: Add an acid catalyst (e.g., aqueous HCl) or a base (e.g., aqueous NaOH). Heat the mixture to reflux.

-

Monitoring: Monitor the disappearance of the starting ester by TLC.

-

Isolation: After the reaction is complete, cool the mixture. If acid-catalyzed, concentrate the solvent. If base-catalyzed, acidify the mixture with HCl to a pH of ~3-4 to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Retrieved from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

Capot Chemical. (n.d.). Specifications of 6-Bromomethyl-nicotinic acid. CAS 221323-59-7. Retrieved from [Link]

- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.

-

Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

-

Route of Synthesis. (n.d.). methyl-6-methyinicotinate. Retrieved from [Link]

-

Thoreauchem. (n.d.). 6-Bromomethyl-nicotinic acid hydrobromide. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). 6-bromomethyl-nicotinic acid ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

PubChemLite. (n.d.). 6-bromomethyl-nicotinic acid methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)nicotinic acid. CID 15604101. Retrieved from [Link]

-

PubMed. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved from [Link]

-

SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. CID 938. Retrieved from [Link]

-

PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

-

BMRB. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. CID 57780853. Retrieved from [Link]

-

BioMed Central. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 3. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 4. 131803-48-0|Methyl 6-(bromomethyl)nicotinate|BLD Pharm [bldpharm.com]

- 5. 6-bromomethyl-nicotinic acid ethyl ester,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. capotchem.com [capotchem.com]

- 12. PubChemLite - 6-bromomethyl-nicotinic acid methyl ester (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 13. Page loading... [guidechem.com]

- 14. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 15. Page loading... [guidechem.com]

- 16. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)nicotinic Acid

Introduction

6-(Bromomethyl)nicotinic acid is a substituted pyridinecarboxylic acid, a class of compounds of significant interest in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile synthetic intermediate, leveraging the biological relevance of the nicotinic acid scaffold with the reactive potential of a bromomethyl group. This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic considerations for this compound, tailored for researchers, scientists, and professionals in drug development. Understanding these core characteristics is paramount for its effective application as a building block in the synthesis of novel therapeutic agents, including potential anti-inflammatory drugs and lipid-modifying agents.[1][2][3][4]

Molecular Structure and Core Physicochemical Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the aromatic pyridine ring, the acidic carboxylic group, and the reactive bromomethyl moiety defines its characteristics.

Structural and Identification Data

The structural identity of this compound is the starting point for all further characterization.

| Property | Value | Source |

| IUPAC Name | 6-(bromomethyl)pyridine-3-carboxylic acid | PubChem[5] |

| Molecular Formula | C₇H₆BrNO₂ | PubChem[5] |

| Molecular Weight | 216.03 g/mol | PubChem[6] |

| Monoisotopic Mass | 214.95819 Da | PubChem[5][6] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)CBr | PubChem[5] |

| InChI Key | ISQLGKBALHPSQC-UHFFFAOYSA-N | PubChem[5] |

Predicted Physicochemical Characteristics

Experimentally determined data for this compound is not extensively published. However, computational models and data from analogous structures, such as its isomer 2-(Bromomethyl)nicotinic acid and the parent compound 6-bromonicotinic acid, provide reliable estimates.

| Property | Predicted/Analogous Value | Rationale and Significance |

| Melting Point | Approx. 179-188 °C | Based on the reported melting point of 6-bromonicotinic acid.[1] This high melting point is indicative of a crystalline solid with strong intermolecular forces (hydrogen bonding from the carboxylic acid). |

| pKa | Approx. 4.85 | Based on the pKa of nicotinic acid.[7] The electron-withdrawing nature of the pyridine nitrogen and bromine atom influences the acidity of the carboxylic proton. This value is critical for designing purification strategies (extraction) and understanding its ionization state at physiological pH. |

| LogP (Octanol/Water Partition Coefficient) | 1.0 (Predicted for isomer) | The predicted value for the 2-bromo isomer suggests moderate lipophilicity.[6] This property is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Topological Polar Surface Area (TPSA) | 50.2 Ų (Predicted for isomer) | This value, from the 2-bromo isomer, suggests good potential for cell membrane permeability.[6] TPSA is a crucial parameter in predicting drug transport properties. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | Inferred from nicotinic acid's solubility profile.[8][9] The carboxylic acid group imparts some water solubility, especially in alkaline conditions, while the brominated pyridine ring favors solubility in organic solvents. |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and appropriate analytical techniques, drawing parallels from nicotinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ are predicted based on the known spectra of nicotinic and 6-methylnicotinic acid.[10][11][12][13]

-

¹H NMR: Four distinct signals in the aromatic region and one in the aliphatic region are expected.

-

H2 (proton at C2): Expected to be the most downfield aromatic proton (~9.0 ppm) due to its proximity to the electron-withdrawing nitrogen and carboxylic acid.

-

H4 (proton at C4): Expected around 8.2-8.3 ppm, showing coupling to H2 and H5.

-

H5 (proton at C5): Expected around 7.5-7.6 ppm.

-

-CH₂Br (bromomethyl protons): A characteristic singlet expected around 4.5-5.0 ppm. The chemical shift is significantly downfield due to the deshielding effect of the adjacent bromine atom.

-

-COOH (carboxylic acid proton): A broad singlet, typically above 13 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: Seven distinct carbon signals are anticipated.

-

C=O (carbonyl carbon): Expected around 165-170 ppm.

-

Aromatic Carbons: Four signals in the 120-155 ppm range.

-

-CH₂Br (bromomethyl carbon): Expected in the aliphatic region, around 30-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by features from the carboxylic acid and the aromatic ring.[14][15][16][17]

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[14]

-

C=O Stretch: An intense, sharp peak between 1690-1760 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[14]

-

C-O Stretch: A medium intensity band from 1210-1320 cm⁻¹.[14]

-

Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Technique: Electrospray ionization (ESI) is a suitable method for this polar, ionizable compound.[18][19]

-

Expected Ions:

-

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

-

Fragmentation: Key fragmentation pathways would likely involve the loss of Br, H₂O, and CO₂.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic intermediates.

Caption: A typical HPLC workflow for purity analysis.

A robust reverse-phase HPLC method would likely utilize a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes for the acidic analyte.[20][21] Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm).

Synthesis and Reactivity

This compound is not commonly available and is typically synthesized as an intermediate. Its synthesis and subsequent reactivity are central to its utility.

Synthetic Strategy

A plausible synthetic route starts from the more readily available 6-methylnicotinic acid. The key transformation is the bromination of the methyl group.

Caption: Proposed synthetic pathway to this compound.

Causality Behind Experimental Choices:

-

Esterification (Protection): The carboxylic acid is often protected as an ester (e.g., methyl ester) prior to bromination.[22] This is crucial because the conditions for radical bromination can be harsh, and the free acid may interfere with the reaction or lead to side products.

-

Radical Bromination: The benzylic-like methyl group is susceptible to free-radical halogenation. A common method is the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[23] This selectively brominates the methyl group without affecting the aromatic ring.

-

Hydrolysis (Deprotection): The final step is the hydrolysis of the ester back to the carboxylic acid, typically under acidic or basic conditions, to yield the target compound.

Reactivity Profile

The reactivity is dominated by the bromomethyl group, which is an excellent electrophile. It readily participates in nucleophilic substitution reactions (Sₙ2), making it an ideal handle for introducing the nicotinic acid moiety onto other molecules.

-

Alkylation of Amines: Reacts with primary or secondary amines to form substituted aminomethylpyridines.

-

Formation of Ethers: Reacts with alcohols or phenols in the presence of a base to form ethers.

-

Formation of Esters: Reacts with carboxylate salts to form esters.

This reactivity is the cornerstone of its application in drug discovery, allowing for its conjugation to various pharmacophores.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a bifunctional linker and building block.

-

Medicinal Chemistry: It is used to synthesize libraries of compounds for screening. The nicotinic acid core is known to interact with specific receptors, such as the nicotinic acid receptor GPR109A, which is involved in lipid metabolism.[24][25] By using the bromomethyl handle to attach diverse chemical groups, chemists can explore structure-activity relationships (SAR) to develop potent and selective ligands.

-

Anti-inflammatory Agents: Nicotinic acid derivatives have been explored for their anti-inflammatory properties.[4] this compound can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.

-

Lipid-Modifying Agents: As a derivative of niacin, it is a valuable precursor for creating novel drugs aimed at treating dyslipidemia, a major risk factor for cardiovascular disease.[3][24] The goal is often to retain the HDL-raising effects of nicotinic acid while minimizing side effects like flushing.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactive nature and potential hazards, as inferred from safety data sheets (SDS) of similar compounds.[26][27][28]

-

Hazards:

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[26][27]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[26][28]

-

Avoid breathing dust and avoid contact with skin and eyes.[27]

-

Wash hands thoroughly after handling.[26]

-

-

Conditions for Safe Storage:

References

-

Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150–154. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000104 Nicotinic Acid. Retrieved from [Link]

-

Abraham, M. H., Acree, W. E., & Leo, A. J. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-10. [Link]

-

Maciąg, D., Gieroba, B., Glibovicka, M., & Kurzepa, J. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Pharmacological Reports, 62(2), 365-372. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6BrNO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 154(3), 567–571. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15604101, 2-(Bromomethyl)nicotinic acid. Retrieved from [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International Journal of Clinical Practice, 59(s148), 11-16. [Link]

- Phillips Petroleum Co. (1961). U.S. Patent No. 2,993,904. Washington, DC: U.S.

-

Chen, Y., et al. (2006). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Journal of Chromatographic Science, 44(7), 409-415. [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

Hsieh, Y. Z., & Chen, S. W. (1998). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 231-243. [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy Index. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

-

Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]

-

Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-(Bromomethyl)nicotinic acid | C7H6BrNO2 | CID 15604101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 11. bmse000104 Nicotinic Acid at BMRB [bmrb.io]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 16. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]

- 22. testing.chemscene.com [testing.chemscene.com]

- 23. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 24. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aksci.com [aksci.com]

- 27. fishersci.com [fishersci.com]

- 28. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to 6-(Bromomethyl)nicotinic Acid: Synthesis, Properties, and Applications

Introduction

6-(Bromomethyl)nicotinic acid is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, it incorporates both a nucleophilic substitution site (the bromomethyl group) and a carboxylic acid moiety, making it a versatile building block in organic synthesis. This guide provides an in-depth overview of its chemical identity, a robust synthesis protocol, key applications, and essential safety information tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in research.

Primary Identifier:

-

CAS Number: 221323-59-7[1]

Nomenclature:

-

IUPAC Name: 6-(Bromomethyl)pyridine-3-carboxylic acid

-

Common Synonyms: 6-(Bromomethyl)pyridine-3-carboxylic acid

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 188-192 °C (decomposes) | |

| Solubility | Soluble in DMSO and methanol | |

| Purity | Typically ≥95% - 98% | [1][3] |

Section 2: Molecular Structure and Representation

The unique arrangement of functional groups in this compound dictates its reactivity and utility.

-

SMILES: C1=CC(=C(N=C1)CBr)C(=O)O

-

InChI Key: FQILADXGQLSTSW-UHFFFAOYSA-N

Caption: 2D Molecular Structure of this compound.

Section 3: Synthesis and Purification

The most common and reliable method for preparing this compound is via the radical bromination of its precursor, 6-methylnicotinic acid. This process selectively targets the methyl group while preserving the pyridine ring and carboxylic acid functionality.

Expertise & Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as the radical initiator is critical. NBS provides a low, constant concentration of bromine radicals, which favors allylic/benzylic bromination over electrophilic aromatic substitution on the electron-deficient pyridine ring. AIBN is a thermal initiator that decomposes at a predictable rate to generate the necessary radicals to start the chain reaction, without requiring harsh UV light which could degrade the starting material.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 6-methylnicotinic acid (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 equivalents).

-

Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Sources

Spectroscopic Characterization of 6-(Bromomethyl)nicotinic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 6-(Bromomethyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and provides field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromomethyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is essential for researchers working with this compound. This guide will provide a detailed predictive analysis of its spectral characteristics.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the bromomethyl group, and the acidic proton of the carboxylic acid. The interpretation of NMR spectra for pyridine derivatives can be complex due to the influence of the nitrogen atom on the electron density of the ring.[2][3]

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The nitrogen atom deshields the adjacent α-protons, causing them to resonate at a lower field (higher ppm) compared to the β- and γ-protons.[4][5] The bromomethyl group, being an electron-withdrawing group, will also influence the chemical shifts of the ring protons. The methylene protons of the bromomethyl group are expected to appear as a singlet in the region of δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid will likely be a broad singlet at a very downfield chemical shift, typically above δ 12 ppm, and its position can be concentration-dependent.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 | 8.9 - 9.1 | Doublet (d) | 1H |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | 1H |

| H-5 | 7.6 - 7.8 | Doublet (d) | 1H |

| -CH₂Br | 4.7 - 4.9 | Singlet (s) | 2H |

| -COOH | > 12 | Broad singlet (br s) | 1H |

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for the six carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.[7][8]

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 165-185 ppm.[6] The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrogen (C-2 and C-6) will be deshielded. The methylene carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom, likely around δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~130 |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 | ~155 |

| -C=O | ~168 |

| -CH₂Br | ~35 |

Predicted FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group, the bromomethyl group, and the pyridine ring.

The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹.[6][9][10] This broadness is due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid will give a strong, sharp absorption band between 1760 and 1690 cm⁻¹.[9][11] The C-Br stretching vibration is expected in the fingerprint region, typically between 690 and 515 cm⁻¹.[11] The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[12][13]

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1400 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Bromomethyl | C-Br stretch | 690 - 515 | Medium to Weak |

Predicted Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For this compound, the mass spectrum will exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity.[14][15][16]

The fragmentation pattern will be influenced by the functional groups present. Common fragmentation pathways include the loss of the bromine atom, the loss of the carboxylic acid group, and cleavage of the bromomethyl group.[17][18]

Table 4: Predicted Key m/z Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 215/217 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 136 | [M - Br]⁺ | Loss of a bromine radical. |

| 170/172 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 122 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[2]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[19]

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.[17][18][20]

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.

-

Tandem MS (MS/MS): To further elucidate the structure, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to observe its fragmentation pattern.[20]

Data Integration for Structural Confirmation

A definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework and the connectivity of the atoms. FT-IR will confirm the presence of the key functional groups (carboxylic acid and bromomethyl). Mass spectrometry will provide the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial confirmation point. The combined data will provide an unambiguous identification of the target compound.

References

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis. Available from: [Link]

-

SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available from: [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available from: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available from: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available from: [Link]

-

IR: carboxylic acids. University of Calgary. Available from: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available from: [Link]

-

mass spectrum & fragmentation of 1-bromobutane. YouTube. Available from: [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available from: [Link]

-

Chem 117 Reference Spectra Spring 2011. Available from: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available from: [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]

-

Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

-

This compound (C7H6BrNO2). PubChemLite. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]

-

Nicotinic Acid. PubChem. Available from: [Link]

-

SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. Available from: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]

-

Nicotinic Acid at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

-

Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Available from: [Link]

-

6-bromomethyl-nicotinic acid methyl ester (C8H8BrNO2). PubChemLite. Available from: [Link]

-

msbnk-lcsb-lu048801. MassBank. Available from: [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available from: [Link]

-

Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available from: [Link]

- Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.

-

Nicotinic acid (Compound). Exposome-Explorer - IARC. Available from: [Link]

- Preparation of 6-methylnicotinic acid. Google Patents.

-

GNPS Library Spectrum CCMSLIB00005759310. GNPS. Available from: [Link]

-

Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available from: [Link]

-

Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. NIH. Available from: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available from: [Link]

-

Nicotinic acid. SpectraBase. Available from: [Link]

Sources

- 1. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 13. researchgate.net [researchgate.net]

- 14. savemyexams.com [savemyexams.com]

- 15. google.com [google.com]

- 16. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Structural Clarity in Pharmaceutical Development

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Bromomethyl)nicotinic Acid

In the landscape of modern drug discovery and development, the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or a key synthetic intermediate is not merely academic; it is a critical determinant of the molecule's ultimate success.[1][2] The solid-state properties of a compound—including its stability, solubility, dissolution rate, and mechanical characteristics—are governed by its crystal structure.[1][3] An unforeseen change in crystalline form, known as polymorphism, can have profound implications for a drug's efficacy and safety. Therefore, the unambiguous determination of a molecule's crystal structure through methods like single-crystal X-ray diffraction (SC-XRD) is a foundational step in de-risking and optimizing pharmaceutical candidates.[4][5]

This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry. Its bifunctional nature, featuring a carboxylic acid and a reactive bromomethyl group, makes it a versatile intermediate for synthesizing a wide range of more complex target molecules. Understanding its precise solid-state conformation and intermolecular interactions is paramount for controlling reaction outcomes, ensuring purity, and predicting the properties of its downstream products. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive crystal structure analysis of this compound, framed from the perspective of a senior application scientist.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the pure compound followed by the meticulous process of growing single crystals suitable for diffraction experiments.

Synthesis Protocol: From 6-Methylnicotinic Acid

A common and effective route to this compound involves the radical bromination of the more readily available 6-methylnicotinic acid.

Step-by-Step Synthesis:

-

Initiation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylnicotinic acid in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

-

Radical Bromination: Add N-Bromosuccinimide (NBS) as the bromine source and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under illumination with a UV or a high-wattage incandescent lamp to facilitate the initiation of the radical chain reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration.

-

Purification: The crude product in the filtrate is then purified. This typically involves solvent evaporation followed by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure this compound.

Causality Behind Choices: The use of NBS over elemental bromine provides a low, constant concentration of Br₂, minimizing side reactions. The radical initiator is essential to begin the chain reaction, and the non-polar solvent prevents ionic side reactions.

Crystallization: The Art of Molecular Order

Growing a single crystal of sufficient size and quality is often the most challenging step.[6] The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Proven Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days or weeks. As the solution becomes supersaturated, crystals will begin to form.

-

Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Expert Insight: The ideal crystal for SC-XRD should be between 0.1 and 0.3 mm in all dimensions, with sharp edges and no visible cracks or defects.[7] Patience is key; rapid crystal growth often leads to poorly ordered or twinned crystals unsuitable for analysis.

Part 2: The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold-standard technique for determining the three-dimensional structure of a molecule.[7][8] It relies on the principle that X-rays are diffracted by the electrons in a crystalline lattice, and the resulting diffraction pattern contains the information needed to map the electron density and thus infer atomic positions.[6]

Experimental Workflow for SC-XRD

The process from crystal to final structure follows a rigorous, self-validating workflow.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop using a minimal amount of oil or grease. The mounted crystal is then placed on a goniometer head in the diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ=0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.[7] At each orientation, a diffraction pattern is recorded.

-

Data Integration and Reduction: The collected raw images are processed. The software locates the diffracted spots, measures their intensities, and indexes them with unique Miller indices (h, k, l). These intensities are corrected for various experimental factors (e.g., Lorentz factor, polarization) to produce a reflection file.

-

Structure Solution: This step addresses the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the fit is monitored by the R-factor (R1); a value below 5% (0.05) is indicative of a well-refined structure.

-

Validation and Finalization: The final structure is validated using software like PLATON or CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final results are typically reported in a Crystallographic Information File (CIF).

Part 3: Analysis of the this compound Crystal Structure

Disclaimer: As of the time of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. The following analysis is therefore a prospective and illustrative guide based on established chemical principles and data from closely related structures. The presented data is a hypothetical but realistic example of what a researcher would expect to find.

Illustrative Crystallographic Data

A successful structure determination would yield a set of crystallographic parameters summarizing the unit cell and refinement quality.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₇H₆BrNO₂ | The molecular composition of the compound. |

| Formula Weight | 216.03 | Molar mass of the compound. |

| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations that describe the arrangement in the unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 7.9 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 782.4 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Final R1 [I > 2σ(I)] | 0.035 | A key indicator of the agreement between the model and the experimental data. |

| Goodness-of-Fit (S) | 1.05 | A statistical measure of the refinement quality; values near 1 are ideal. |

Molecular Geometry and Intermolecular Interactions

The analysis extends beyond the unit cell to the specific arrangement of atoms and the forces holding the molecules together.

-

Intramolecular Geometry: The analysis would confirm the expected bond lengths and angles of the pyridine ring, the carboxylic acid, and the bromomethyl group. The pyridine ring is expected to be planar.

-

Supramolecular Assembly (Crystal Packing): The most significant intermolecular interaction is predicted to be the hydrogen bonding between the carboxylic acid groups. It is highly probable that two molecules will form a classic centrosymmetric carboxylic acid dimer via strong O-H···O hydrogen bonds. This is a very common and stable motif for carboxylic acids in the solid state.

Other potential interactions that dictate the crystal packing include:

-

Halogen Bonding: The bromine atom could act as a Lewis acidic "halogen bond donor" and interact with the pyridine nitrogen or a carboxylic oxygen atom of a neighboring molecule (C-Br···N or C-Br···O).

-

π-π Stacking: The electron-deficient pyridine rings could engage in offset π-stacking interactions, further stabilizing the crystal lattice.

Caption: Predicted key intermolecular interactions in the crystal lattice.

Part 4: Connecting Crystal Structure to Pharmaceutical Properties

The knowledge gained from the crystal structure analysis is directly applicable to drug development.[9]

-

Stability and Melting Point: The strong hydrogen-bonded dimer motif would contribute significantly to the thermodynamic stability of the crystal lattice, resulting in a relatively high melting point. The presence of additional interactions like halogen bonding and π-stacking would further enhance this stability.

-

Solubility and Dissolution: The energy required to break apart the crystal lattice (lattice energy) directly impacts solubility. A highly stable crystal with strong intermolecular forces will generally have lower aqueous solubility. Understanding these forces allows scientists to either select a more soluble polymorph (if one exists) or develop formulation strategies (e.g., co-crystals, amorphous dispersions) to overcome poor solubility.[3]

-

Processability: The crystal habit (external shape) and mechanical properties, which are consequences of the internal crystal structure, affect how the material behaves during manufacturing processes like milling, filtration, and tableting.

Conclusion

The crystal structure analysis of this compound, or any pharmaceutical compound, is a cornerstone of modern chemical and pharmaceutical science. It provides an unambiguous blueprint of the molecule's solid-state reality. The rigorous workflow of single-crystal X-ray diffraction, from meticulous crystal growth to detailed structural refinement and analysis, delivers not just atomic coordinates but profound insights into the intermolecular forces that govern the material's bulk properties. This knowledge is indispensable for making informed decisions in process chemistry, formulation development, and ensuring the overall quality and consistency of pharmaceutical products.

References

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

-

Kaur, H. et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 461-474. [Link]

-

Verma, A. et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 19, 62-68. [Link]

-

Codding, P. W. (1984). The role of crystallography in drug design. Canadian Journal of Neurological Sciences, 11(S1), 91-95. [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum AB. [Link]

-

Wikipedia. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1146. [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269-282. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. zienjournals.com [zienjournals.com]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. migrationletters.com [migrationletters.com]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. rigaku.com [rigaku.com]

- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Role of 3-(Bromomethyl)pyridine in Synthesis

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. 3-(Bromomethyl)pyridine 97 4916-55-6 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. glasp.co [glasp.co]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 18. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 19. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 20. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 21. byjus.com [byjus.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Bromomethyl)nicotinic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)nicotinic acid, a functionalized pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a carboxylic acid handle and a reactive bromomethyl group on a pyridine scaffold, make it a versatile intermediate for the synthesis of a wide range of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies, and its applications in the development of novel therapeutic agents.

Introduction: The Significance of a Versatile Pyridine Building Block

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental biomolecule involved in numerous metabolic processes.[1][2] Its derivatives have long been a focus of medicinal chemistry research, leading to the development of drugs for treating various conditions, including dyslipidemia.[2] The introduction of a reactive bromomethyl group at the 6-position of the nicotinic acid core creates a bifunctional molecule with significant potential for chemical elaboration. This functionalization allows for facile nucleophilic substitution reactions, enabling the attachment of various pharmacophores and molecular scaffolds. The carboxylic acid group provides a handle for amide bond formation, esterification, or other modifications, further expanding the synthetic possibilities.

The strategic placement of these functional groups on the pyridine ring makes this compound a key intermediate in the synthesis of compounds targeting a range of biological targets. Its application spans from the development of analogs of natural products to the creation of novel enzyme inhibitors and receptor modulators.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature. However, its development can be situated within the broader context of research on nicotinic acid derivatives in the mid-20th century. A pivotal publication by Lehrfeld, Burkman, and Gearien in 1964, titled "Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids," likely represents one of the earliest explorations into the functionalization of the 6-position of nicotinic acid.[3] Ergot alkaloids are a class of biologically active compounds with a wide range of pharmacological effects, and the synthesis of their analogs was a significant area of research during that period.[4][5][6]

The synthesis of this compound would have been a logical step in the preparation of these analogs, providing a reactive intermediate for the introduction of various side chains. The general strategy at the time would have likely involved the radical bromination of a precursor, 6-methylnicotinic acid or its ester, a reaction that was becoming increasingly understood and utilized in organic synthesis.

Synthetic Methodologies: From Precursors to the Final Product